5,5-dimethylpyrrolidine-2-carboxylic Acid
Description
Context within the Pyrrolidine (B122466) Class of Heterocycles
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and catalysts. nih.govsigmaaldrich.com This prevalence stems from the ring's favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse functionalities. sigmaaldrich.com Pyrrolidine-based compounds, including amino acids like proline, play crucial roles in biological processes and have been instrumental in the development of new therapeutic agents and asymmetric catalysts. nih.gov
5,5-Dimethylpyrrolidine-2-carboxylic acid, also known as 5,5-dimethylproline, is a non-proteinogenic α-amino acid that distinguishes itself from its parent compound, proline, by the presence of two methyl groups on the carbon atom adjacent to the nitrogen. This gem-dimethyl substitution introduces significant steric hindrance, which in turn imposes rigid conformational constraints on the molecule. This structural rigidity is a key feature that researchers exploit to control the three-dimensional structure of larger molecules into which it is incorporated.
Fundamental Significance as a Building Block in Organic Synthesis
The true value of this compound in organic synthesis is most prominently realized when it is used as a chiral building block. nih.gov Available in its enantiomerically pure forms, such as the (S)- and (R)-isomers, it serves as a valuable starting material for the synthesis of complex chiral molecules. The synthesis of such enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry.
In synthetic chemistry, the amine and carboxylic acid functional groups of this compound allow for its incorporation into a variety of molecular architectures. It is frequently employed in its N-protected forms, such as Fmoc-(S)-5,5-dimethylpyrrolidine-2-carboxylic acid or Boc-(S)-5,5-dimethylpyrrolidine-2-carboxylic acid, to facilitate its use in standard peptide synthesis protocols. sigmaaldrich.comchemimpex.com The use of these protecting groups allows for the sequential and controlled formation of peptide bonds, enabling the construction of custom peptides and peptidomimetics with unique structural and functional properties. chemimpex.com The synthesis of derivatives often involves cyclization reactions starting from appropriate precursors.
The table below summarizes some of the key physicochemical properties of this compound hydrochloride.
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ · HCl |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | This compound hydrochloride |
| SMILES | CC1(CCC(N1)C(=O)O)C.Cl |
| InChI Key | DEMIRSVUSWJCFT-UHFFFAOYSA-N |
| Data sourced from PubChem CID 75467576. uni.lu |
Overview of Advanced Research Trajectories and Multidisciplinary Relevance
The unique conformational constraints imposed by the gem-dimethyl group of this compound have opened up advanced research avenues, particularly in the field of peptide and protein chemistry. When this unnatural amino acid is incorporated into a peptide sequence, the resulting Xaa-Dmp peptide bond (where Xaa is any amino acid and Dmp is 5,5-dimethylproline) is predominantly locked in a cis conformation. nih.gov This is in stark contrast to the more common trans conformation of most peptide bonds.
The multidisciplinary relevance of this compound is evident from its application in creating structurally defined peptides that can serve as probes for biological systems or as scaffolds for the development of novel therapeutics. The rigid structure of this amino acid provides a tool for fine-tuning the architecture of peptides, which can lead to enhanced stability, receptor selectivity, and biological activity.
Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4-3-5(8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMIRSVUSWJCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Synthetic Routes to 5,5-Dimethylpyrrolidine-2-carboxylic Acid
The synthesis of this compound can be achieved through various chemical strategies. These methods often involve the construction of the pyrrolidine (B122466) ring followed by the introduction or modification of the carboxylic acid functionality.
Conversion from 5,5-Dimethylpyrrolidine-2-carbonitrile
A primary method for synthesizing this compound is through the hydrolysis of 5,5-dimethylpyrrolidine-2-carbonitrile. chemguide.co.ukcommonorganicchemistry.combyjus.com This transformation is a classic example of converting a nitrile group into a carboxylic acid. The reaction can be carried out under either acidic or basic conditions. libretexts.orgorganicchemistrytutor.com
Under acidic conditions, the nitrile is typically heated with a dilute acid, such as hydrochloric acid, under reflux. chemguide.co.ukcommonorganicchemistry.combyjus.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. byjus.comlibretexts.org The use of acid ensures the final product is the free carboxylic acid. chemguide.co.uk
Alternatively, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide. chemguide.co.ukcommonorganicchemistry.com This process initially forms the sodium salt of the carboxylic acid, along with the evolution of ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uk
Table 1: Comparison of Hydrolysis Conditions for Nitrile to Carboxylic Acid Conversion
| Condition | Reagents | Intermediate | Final Product (before workup) | Notes |
| Acidic Hydrolysis | Dilute HCl, Heat (reflux) | Amide | Carboxylic Acid | Direct formation of the free acid. chemguide.co.ukbyjus.com |
| Alkaline Hydrolysis | NaOH solution, Heat (reflux) | Amide | Carboxylate Salt | Requires a final acidification step to yield the free carboxylic acid. chemguide.co.uk |
Base-Promoted Carboxylation Approaches for Pyrrolidine Scaffolds
Base-promoted carboxylation offers another route to pyrrolidine-2-carboxylic acids. This method involves the deprotonation of the pyrrolidine ring at the C-2 position by a strong base, followed by quenching the resulting anion with carbon dioxide. The basicity of the pyrrolidine nitrogen and the nature of substituents can influence the regioselectivity and efficiency of this reaction. nih.govacs.org For instance, the use of strong bases like organolithium reagents can facilitate the removal of a proton alpha to the nitrogen atom. Subsequent exposure to CO2 gas or dry ice introduces the carboxyl group, which upon acidic workup, yields the desired carboxylic acid.
Alkylation of Pyrrolidine Derivatives Preceding Carboxylic Acid Formation
The synthesis can also be approached by first constructing the disubstituted pyrrolidine ring and then introducing the carboxylic acid precursor. Palladium-catalyzed allylic alkylation of carboxylic acid derivatives, such as N-acyloxazolinones, can serve as a method to introduce alkyl chains. nih.gov While not a direct route to the title compound, this strategy highlights the potential for functionalizing the pyrrolidine scaffold. A more direct approach involves the alkylation of a suitable pyrrolidine precursor. For example, the alkylation of ester enolates is a powerful method for creating C-C bonds. libretexts.org A pyrrolidine-based ester could be deprotonated to form an enolate and then reacted with a methylating agent to introduce one or both of the gem-dimethyl groups at the C-5 position. Subsequent hydrolysis of the ester would yield the carboxylic acid.
Alternative Synthesis through Knorr Reaction Analogs
The Knorr pyrrole (B145914) synthesis, a classic method for preparing substituted pyrroles, involves the reaction of an α-amino-ketone with a β-ketoester. synarchive.comwikipedia.org While this reaction typically yields aromatic pyrroles, modifications and analogous reactions can be envisioned for the synthesis of saturated pyrrolidine rings. acs.orgwikipedia.org For instance, a related approach, the Paal-Knorr synthesis, produces pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. wikipedia.org By starting with appropriate precursors that can form a 1,4-dicarbonyl equivalent and an amine, and by controlling the reduction of the intermediate, it may be possible to access the pyrrolidine core. Subsequent functional group manipulations would be necessary to install the carboxylic acid at the C-2 position.
Stereoselective Synthesis and Chiral Induction
The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications in catalysis and medicinal chemistry. mdpi.comnih.gov
Asymmetric Catalysis in Pyrrolidine-2-carboxylic Acid Synthesis
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of pyrrolidine-2-carboxylic acids and their derivatives. mdpi.comnih.gov Chiral pyrrolidine-based organocatalysts are widely used due to their ability to form structurally defined enamines and coordinate with electrophiles. mdpi.com The development of chiral ligands and catalysts allows for the stereocontrolled construction of the pyrrolidine ring. nih.govacs.org For example, asymmetric Michael addition reactions have been developed to synthesize enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgnih.govsemanticscholar.org This type of strategy could potentially be adapted for the synthesis of 2-carboxylic acid derivatives.
Furthermore, multicomponent reactions catalyzed by Lewis acids have been shown to produce highly functionalized pyrrolidine derivatives with high diastereoselectivity. purdue.edu These methods often proceed through key intermediates like oxonium ions, which can be trapped intramolecularly by a nucleophile to form the pyrrolidine ring. purdue.edu The choice of chiral catalyst or auxiliary is crucial for inducing the desired stereochemistry. nih.govcapes.gov.br
Protecting Group Strategies for Amine and Carboxylic Acid Functionalities
In the synthesis of complex molecules like peptides or pharmaceutical intermediates containing the this compound moiety, it is often necessary to temporarily block the reactivity of the amine and carboxylic acid functional groups. chemimpex.com The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the nitrogen atom of amines and amino acids. youtube.comnih.gov
The Boc group is typically introduced by reacting the pyrrolidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. youtube.com This protection serves several key purposes:
Enhanced Stability and Solubility : The Boc group can increase the stability of the compound and improve its solubility in organic solvents, which is beneficial during synthesis and purification. chemimpex.com
Prevention of Unwanted Reactions : It prevents the nucleophilic amine from participating in undesired side reactions during subsequent synthetic steps that may target the carboxylic acid or other functional groups.
Peptide Synthesis : In peptide synthesis, Boc protection of the N-terminus of an amino acid prevents self-polymerization and allows for controlled, stepwise coupling to form peptide bonds. chemimpex.com
The Boc group is valued for its stability under a wide range of conditions, including basic, hydrogenolytic, and nucleophilic conditions. Crucially, it is easily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. youtube.com The (S)-enantiomer of Boc-protected this compound is a commercially available chiral building block used in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.comcreative-peptides.com
Table 2: Summary of Boc-Protection
| Reagent | Typical Conditions | Deprotection Conditions | Key Advantage |
| Di-tert-butyl dicarbonate (Boc₂O) | Mild base (e.g., triethylamine, NaOH) in an organic solvent | Mild acid (e.g., Trifluoroacetic Acid, HCl) | Stable to a wide range of conditions, easily removed. |
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection in Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is crucial in peptide synthesis, enabling the selective protection of amino acids. chemimpex.com In the context of this compound, both the (R) and (S) enantiomers are available with Fmoc protection. chemimpex.comchemimpex.com These Fmoc-protected derivatives serve as versatile building blocks in the synthesis of peptides and other complex organic molecules. chemimpex.comchemimpex.com The presence of the two methyl groups on the pyrrolidine ring enhances the stability and solubility of the compound, making it a favorable choice for researchers. chemimpex.com
The Fmoc group's key advantage lies in its selective removal under mild basic conditions, a process that leaves other protecting groups intact, which is a fundamental principle of orthogonal protection strategy in multi-step synthesis. chemimpex.comnih.gov This allows for the sequential addition of amino acids to a growing peptide chain without unintended reactions at other functional groups. chemimpex.comchemimpex.com The stability and ease of removal of the Fmoc group contribute to high yields and purity in peptide synthesis. chemimpex.com
Table 1: Properties of (S)-Fmoc-5,5-dimethylpyrrolidine-2-carboxylic acid
| Property | Value |
| Molecular Formula | C₂₂H₂₃NO₄ |
| Molecular Weight | 365.42 g/mol |
| Form | Solid |
| InChI Key | LLFFLWRZPGHUGE-IBGZPJMESA-N |
Source: Sigma-Aldrich sigmaaldrich.com
Derivatization and Further Chemical Modifications
The chemical reactivity of this compound allows for a variety of derivatization and modification reactions, primarily at its carboxylic acid and amine functionalities.
Esterification Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be converted to an ester. Esterification is a common strategy to temporarily protect the carboxylic acid, to modify the compound's solubility, or to create a prodrug. A general and effective method for esterification involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is known to be efficient even for sterically hindered carboxylic acids and alcohols, proceeding at room temperature with suppression of side products. organic-chemistry.org
For instance, the reaction of a carboxylic acid with an alcohol in the presence of DCC and DMAP in an anhydrous solvent like dichloromethane (B109758) leads to the formation of the corresponding ester. organic-chemistry.org The dicyclohexylurea byproduct, being insoluble in many organic solvents, can be easily removed by filtration. organic-chemistry.org This methodology could be applied to this compound to produce various esters, such as methyl or ethyl esters, by selecting the appropriate alcohol.
Amide Bond Formation via Coupling Agents
The formation of an amide bond by coupling the carboxylic acid group of this compound with an amine is a fundamental transformation in the synthesis of a wide array of molecules, including peptides and pharmaceuticals. luxembourg-bio.com This reaction typically requires the activation of the carboxylic acid, which is achieved using coupling reagents. researchgate.net
Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions such as racemization. luxembourg-bio.comnih.gov Other widely used reagents include phosphonium (B103445) salts like BOP and PyBOP, and uronium/aminium salts like HATU and HBTU. luxembourg-bio.com
A typical procedure involves reacting the carboxylic acid with the coupling reagent and an additive in a suitable solvent, followed by the addition of the amine. nih.gov For example, the coupling of a carboxylic acid with an amine using EDC and HOBt proceeds through the formation of a reactive HOBt ester, which then reacts with the amine to form the amide bond. nih.gov The choice of coupling reagent and reaction conditions can be critical, especially when dealing with sterically hindered or electronically deficient reactants. nih.gov Recent advancements have also focused on developing greener, one-pot methods for amide bond formation that avoid traditional coupling reagents. nih.govbohrium.com
Table 2: Common Coupling Agents for Amide Bond Formation
| Reagent Acronym | Full Name |
| DCC | Dicyclohexylcarbodiimide |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
Regioselective Transformations of the Pyrrolidine Ring
While the primary reactive sites of this compound are the carboxylic acid and the secondary amine, transformations on the pyrrolidine ring itself can be envisioned, although they are less common and more challenging. Regioselective functionalization would require careful selection of reagents and reaction conditions to target a specific C-H bond on the ring.
One potential transformation is N-alkylation of the pyrrolidine nitrogen. After protection of the carboxylic acid group, the secondary amine can be alkylated using an alkyl halide or other electrophile. This would introduce a substituent at the nitrogen atom, further modifying the properties of the molecule. The choice of protecting group for the carboxylic acid would be crucial to ensure it is stable under the conditions of N-alkylation. For example, a benzyl (B1604629) ester could be used, which can be removed later by hydrogenolysis.
Further functionalization of the carbon backbone of the pyrrolidine ring is more complex and would likely involve multi-step synthetic sequences. This could include strategies like lithiation followed by reaction with an electrophile, or radical-based C-H functionalization, though these would need to be highly optimized to achieve regioselectivity.
Conformational Analysis and Stereochemical Implications
Structural Features and their Influence on Reactivity
The defining structural characteristic of 5,5-dimethylpyrrolidine-2-carboxylic acid is the presence of two methyl groups on the carbon atom adjacent to the ring nitrogen. This feature, known as gem-disubstitution, significantly influences the conformation of the five-membered ring and the reactivity of the amine and carboxylic acid functional groups.
The pyrrolidine (B122466) ring in proline is known to exist in two primary puckered conformations, often referred to as "envelope" or "twist" forms, which can interchange. The gem-dimethyl group in this compound restricts this conformational flexibility. This restriction is a manifestation of the Thorpe-Ingold effect, or gem-dimethyl effect, which describes the acceleration of ring-closing reactions and the stabilization of cyclic structures due to gem-disubstitution. lucp.netucla.edu The steric hindrance imposed by the bulky methyl groups compresses the internal bond angles of the acyclic precursor, favoring cyclization and influencing the pucker of the resulting ring. lucp.net
This conformational rigidity has several consequences for reactivity:
Stabilized Conformation: The gem-dimethyl groups lock the pyrrolidine ring into a more defined conformation, which can pre-organize the molecule for specific interactions, a desirable trait in catalysis and molecular recognition. nih.gov
Influence on Functional Groups: The fixed ring pucker orients the C2-carboxylic acid and the secondary amine in a specific spatial arrangement. This can affect the acidity of the carboxylic proton and the nucleophilicity of the amine.
Steric Shielding: The methyl groups can sterically hinder one face of the molecule, directing the approach of incoming reagents and thereby influencing the stereochemical outcome of reactions in which it participates as a catalyst or a chiral auxiliary.
The Thorpe-Ingold effect is not solely based on sterics; it also involves an entropic component. The substitution reduces the rotational freedom in the open-chain precursor, leading to a smaller loss of entropy upon cyclization, thus making the ring formation more favorable. lucp.net This principle underpins the stability and conformational preferences of the 5,5-dimethylpyrrolidine ring system.
Stereochemistry and Enantiomeric Purity in Synthetic Applications
The stereochemistry at the C2 position is a critical feature of this compound, making it a valuable chiral building block in asymmetric synthesis. The enantiomeric purity of this compound is paramount for its successful application in synthesizing optically pure molecules, particularly pharmaceuticals. longdom.org
A key challenge is the creation of the chiral center at C2 adjacent to the quaternary C5. One effective method involves an acid-catalyzed cyclization of a prenylglycine derivative, which can be obtained from commercially available N-acetyl-allylglycine. This synthetic route has been shown to produce 5,5-dimethylproline in high yield and with excellent enantioselectivity. lau.edu.lbmonash.edu
The applications of enantiomerically pure this compound often parallel those of proline and its other derivatives, primarily in organocatalysis. longdom.org When used as a catalyst, for instance in aldol or Michael reactions, the compound first forms an enamine intermediate with a carbonyl substrate. The rigid, sterically defined structure of the pyrrolidine ring then directs the approach of the electrophile to the enamine, controlling the stereochemistry of the newly formed carbon-carbon bond. The enantiomeric purity of the catalyst directly translates to the enantiomeric excess of the product. The development of racemization-free methods for amino acid activation and coupling is crucial in these synthetic applications to preserve the stereochemical integrity of the final products. rsc.org
| Synthetic Step | Precursor/Reagent | Outcome | Reference |
| Cross-Metathesis | N-acetyl-allylglycine methyl ester, 2-methylbut-2-ene | Prenylglycine derivative | lau.edu.lb |
| Cyclization | Prenylglycine derivative | (S)- or (R)-5,5-dimethylproline | lau.edu.lb |
This interactive table outlines a key synthetic approach to obtaining enantiomerically pure 5,5-dimethylproline.
While many stereoselective strategies have been developed for various substituted pyrrolidines, starting from precursors like pyroglutamic acid or employing C-H activation, the synthesis of the 5,5-dimethyl derivative presents unique challenges that have been addressed through specific catalytic methods. nih.govnih.gov
Theoretical and Computational Studies of Conformational Preferences
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the conformational landscape and reaction mechanisms involving proline derivatives. While specific studies on this compound are less common, extensive research on proline-catalyzed reactions offers a robust framework for understanding its behavior. nih.govresearchgate.netacs.org
DFT calculations have been instrumental in elucidating the mechanism of proline-catalyzed reactions, such as the aldol, Mannich, and Michael reactions. longdom.orgresearchgate.netacs.org The generally accepted mechanism proceeds through the formation of an enamine intermediate between the proline catalyst and a carbonyl donor. nih.govacs.org
DFT studies reveal that the carboxylic acid group of the catalyst plays a crucial role beyond simply forming the enamine. It often acts as a proton donor/acceptor, participating in a concerted proton transfer during the C-C bond-forming step. This bifunctional catalysis lowers the activation energy of the transition state. anu.edu.au For this compound, DFT models would predict that the gem-dimethyl group influences the stability of the enamine intermediate and the transition states. The steric bulk would likely favor specific enamine geometries and transition state conformations, potentially enhancing the stereoselectivity compared to unsubstituted proline.
Studies on related systems have used various DFT functionals, such as B3LYP and M06-2X, to accurately model these reactions. researchgate.netmdpi.com These calculations can map the potential energy surface, identifying the rate-determining and stereoselectivity-determining steps of the catalytic cycle. researchgate.net
The origin of stereoselectivity in proline-catalyzed reactions is a key focus of computational modeling. The Houk-List model, supported by extensive DFT calculations, proposes that the stereochemical outcome is determined in the transition state of the C-C bond formation step. anu.edu.au In this model, the carboxylic acid group of proline forms a hydrogen bond with the incoming electrophile (e.g., an aldehyde in an aldol reaction), creating a rigid, chair-like six-membered ring transition state. nih.govacs.org
For this compound, computational models would incorporate the steric influence of the two methyl groups. These groups would create a more sterically hindered environment, likely leading to:
Increased Diastereoselectivity: By further restricting the possible transition state geometries, the gem-dimethyl substitution would increase the energy difference between the favored and disfavored transition states, leading to higher selectivity. nih.gov
Facial Shielding: The methyl groups would effectively block one face of the enamine, forcing the electrophile to approach from the less hindered side, thus controlling the enantioselectivity.
Computational studies analyze the geometries and energies of different possible transition states (e.g., anti-re vs. anti-si) to predict the major stereoisomer formed. nih.gov The analysis of these models provides critical insights that can guide the design of new, more efficient, and selective organocatalysts based on the 5,5-dimethylpyrrolidine scaffold.
| Computational Model Aspect | Role in Catalysis | Predicted Influence of 5,5-Dimethyl Group |
| Enamine Intermediate Formation | Activation of the carbonyl donor | Steric hindrance may affect rate but also favors specific enamine geometries. |
| Transition State Geometry | Determines stereochemical outcome | Increased rigidity and steric shielding enhance diastereo- and enantioselectivity. |
| Hydrogen Bonding | Stabilization of the transition state | The fixed conformation ensures optimal orientation for the crucial hydrogen bond. |
This table summarizes the predicted effects of the gem-dimethyl group on the key stages of proline-type organocatalysis as suggested by computational models.
Applications in Advanced Synthetic Chemistry and Life Sciences Research
Utility as a Chiral Building Block in Organic Synthesis
5,5-dimethylpyrrolidine-2-carboxylic acid is a valuable chiral building block in the field of organic synthesis. Its rigid pyrrolidine (B122466) ring, substituted with two methyl groups at the C5 position, provides a unique structural scaffold that chemists can utilize for the construction of complex molecular architectures. The chirality at the C2 position makes it an important starting material for the synthesis of enantiomerically pure compounds.
The synthesis of single-enantiomer drugs has become increasingly important in the pharmaceutical industry to improve efficacy and reduce side effects nih.gov. Chiral building blocks like this compound are essential for this purpose nih.gov. The predefined stereochemistry of this molecule allows for the stereoselective synthesis of target molecules, avoiding the need for costly and often inefficient chiral resolution steps later in the synthetic sequence. The tert-butyloxycarbonyl (Boc) protected form of (S)-5,5-dimethylpyrrolidine-2-carboxylic acid is a key chiral building block used in organic synthesis and pharmaceutical development chemimpex.com.
The unique framework of this compound is instrumental in the synthesis of complex molecules chemimpex.com. Its structure can be strategically modified and incorporated into larger molecules, influencing their three-dimensional shape and biological activity. Researchers have utilized this building block in the asymmetric synthesis of various bioactive compounds chemimpex.com. The development of new synthetic methods continues to expand the utility of such chiral building blocks in creating structurally diverse and complex molecules nih.gov.
Role in Peptide Chemistry
In peptide chemistry, the protection of reactive functional groups on amino acids is a critical strategy to prevent unwanted side reactions during peptide synthesis nih.gov. This compound derivatives play a significant role in this area, primarily as specialized amino acid building blocks.
| Protecting Group | Abbreviation | Common Deprotection Condition |
| tert-butyloxycarbonyl | Boc | Acidic conditions (e.g., HCl) youtube.com |
| fluorenylmethyloxycarbonyl | Fmoc | Basic conditions |
The incorporation of non-standard amino acids like this compound into peptide chains can lead to the creation of peptides with novel structures and properties. The gem-dimethyl group on the pyrrolidine ring can introduce conformational constraints, influencing the secondary structure of the peptide. This can be a valuable tool for designing peptides with specific folding patterns or enhanced stability. The use of such modified amino acids allows for the construction of complex peptide-based structures with potentially improved biological activity nih.gov.
Contributions to Medicinal Chemistry and Drug Discovery
This compound and its derivatives are of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs.
The unique structural features of this compound make it an attractive scaffold for the design of new therapeutic agents. For instance, spirooxindoles containing a pyrrolidine core have been developed as potent inhibitors of the murine double minute 2 (MDM2) protein, a key target in cancer therapy nih.gov. The strategic modification of the pyrrolidine ring can lead to compounds with high affinity and selectivity for their biological targets.
Derivatives of pyrrolidine-2,5-dione, which can be synthesized from precursors related to this compound, have been investigated as multi-target anti-inflammatory agents nih.gov. Research has also explored 5-oxopyrrolidine derivatives as potential anticancer and antimicrobial agents mdpi.com. Furthermore, certain pyrrolidine derivatives have been studied for their potential in treating neurological disorders chemimpex.com. The versatility of this scaffold allows for the generation of diverse libraries of compounds for screening in various disease models, highlighting its importance in the ongoing quest for new and effective medicines.
| Therapeutic Area | Example Application of Pyrrolidine Derivatives |
| Oncology | MDM2 inhibitors nih.gov, Anticancer agents mdpi.com |
| Inflammation | Multi-target anti-inflammatory agents nih.gov |
| Infectious Diseases | Antimicrobial agents mdpi.com |
| Neurology | Development of drugs targeting neurological disorders chemimpex.com |
Intermediate in Pharmaceutical Agent Synthesis
This compound, a derivative of the amino acid proline, serves as a valuable building block in the synthesis of complex pharmaceutical agents. Its structurally rigid five-membered ring, featuring a gem-dimethyl substitution at the C5 position, offers unique conformational properties that are leveraged by medicinal chemists. This compound is frequently utilized in peptide synthesis, where it can be incorporated into peptide chains to introduce specific structural constraints. The presence of the dimethyl group can enhance the metabolic stability of the resulting peptide by shielding adjacent peptide bonds from enzymatic degradation.
In the broader context of drug development, it acts as a key intermediate. Pharmaceutical intermediates are crucial components in the manufacturing process of active pharmaceutical ingredients (APIs). researchgate.netnih.gov They are the chemical compounds that form the steps between raw materials and the final API. This compound, as a specialized amino acid derivative, is employed in the synthesis of molecules targeting a range of diseases. Its utility lies in its ability to impart desirable physicochemical properties, such as stability and solubility, to the final drug candidate. nih.gov
Development of Drugs for Neurological Disorders
The unique structural characteristics of this compound have made it a significant tool in the research and development of therapeutics for neurological disorders, particularly those involving protein misfolding, such as Alzheimer's disease.
One of the key applications is in the study of proline-directed phosphorylation and subsequent isomerization of the Tau protein, a pathological hallmark of Alzheimer's disease. The peptidyl-prolyl bond can exist in either a cis or trans conformation, and the conversion between these states, catalyzed by enzymes, is critical in protein folding and function. Research has shown that the pathological conformation of Tau is associated with the cis form of a specific phosphorylated threonine-proline motif. To study this specific conformation, researchers have synthesized peptides where proline is replaced with 5,5-dimethylproline (Dmp). wikipedia.org The steric clash of the two methyl groups forces the peptidyl-prolyl bond to be "locked" in the cis conformation. wikipedia.org These cis-locked peptides are invaluable for generating conformation-specific antibodies that can detect the early pathogenic form of Tau, providing a powerful diagnostic and research tool. wikipedia.org
Furthermore, analogues of this compound are being investigated for their neuroprotective potential. For example, L-5,5-dimethylproline has been explored as a substitute for proline in neuropeptide analogues to prevent cis/trans isomerization, which can be a factor in protein unfolding and aggregation. nih.gov This strategy is part of a broader effort to develop stable and effective IGF-1-derived neuropeptides as therapeutic targets for conditions like ischemic brain injury. nih.gov
Design of Compounds with Enhanced Biological Activity and Selectivity
The design of selective and potent therapeutic agents often relies on controlling the three-dimensional shape of a molecule to ensure it interacts precisely with its biological target, such as an enzyme or a receptor. The incorporation of this compound into a drug candidate is a strategic approach to achieve this conformational control.
The gem-dimethyl group at the C5 position significantly restricts the flexibility of the pyrrolidine ring and influences the geometry of the adjacent peptide bond. As noted in studies on Alzheimer's-related Tau protein, this substitution can lock the Xaa-Dmp (where Xaa is another amino acid) amide bond into a cis conformation. wikipedia.org This contrasts with a typical Xaa-Pro bond, which readily interconverts between cis and trans forms. By forcing a specific local geometry, chemists can design peptides or small molecules that present their binding motifs in a pre-organized and optimal orientation for interacting with a target. This pre-organization can lead to a significant increase in binding affinity (potency) and a reduction in binding to off-target molecules (selectivity), as the energetic cost of adopting the correct binding conformation is already paid.
This principle is applied in the development of various bioactive compounds. By rigidifying a molecule's backbone, the gem-dimethyl substitution helps in creating compounds with improved pharmacological profiles, potentially leading to greater efficacy and fewer side effects.
| Feature | Standard Proline Residue | 5,5-Dimethylproline Residue | Implication for Drug Design |
| Conformation | Flexible, interconverts between cis and trans isomers. | Conformationally restricted, strongly favors the cis isomer. wikipedia.org | Allows for the design of molecules with a fixed, predictable 3D shape. |
| Biological Activity | Activity depends on the equilibrium between isomers. | Activity can be targeted to receptors that recognize the cis conformer. | Potential for enhanced potency and selectivity. |
| Metabolic Stability | Susceptible to enzymatic degradation at the peptide bond. | Steric hindrance from methyl groups can protect the peptide bond. | May lead to longer-lasting therapeutic effects. |
Precursor for Novel Therapeutic Agents
As a specialized building block, this compound serves as a precursor for the synthesis of novel therapeutic agents. A precursor is a compound that participates in a chemical reaction that produces another compound. In drug discovery, precursors are the foundational molecules that are chemically modified to create new drug candidates. researchgate.net
The development of conformation-specific tools for Alzheimer's research is a prime example of its role as a precursor. wikipedia.org The synthesis of cis-locked Tau peptides using this compound has paved the way for novel diagnostic antibodies and could lead to therapeutic strategies aimed at preventing or targeting the formation of pathogenic Tau conformations. wikipedia.org
Its use extends to the synthesis of spirooxindole-based compounds, a class of molecules investigated as potent inhibitors of the Murine Double Minute 2 (MDM2) protein, which is a key target in cancer therapy. The pyrrolidine core is central to the structure of these inhibitors, and modifications like dimethyl substitution can be explored to optimize their pharmacokinetic and pharmacodynamic properties.
Applications in Organocatalysis Research
Mechanistic Studies of Aldol Reactions and Other Organocatalyzed Transformations
This compound, as a modified version of the organocatalyst L-proline, is a valuable tool for conducting mechanistic studies of reactions such as the aldol reaction. The aldol reaction is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds. wikipedia.org Proline catalysis of this reaction proceeds through a well-established enamine mechanism.
Proline Catalytic Cycle:
Enamine Formation: The secondary amine of proline reacts with a ketone or aldehyde donor to form an enamine intermediate.
C-C Bond Formation: The enamine, acting as a nucleophile, attacks an aldehyde acceptor. The proline's carboxylic acid group activates the acceptor aldehyde via hydrogen bonding, facilitating the attack.
Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst.
The introduction of the gem-dimethyl group at the C5 position, which is distal to the carboxylic acid but adjacent to the nitrogen atom, provides a powerful method to probe this mechanism. This substitution introduces significant steric bulk around the nitrogen atom. In a mechanistic study, researchers would compare the catalytic activity (reaction rate, yield) of proline with that of this compound. The anticipated slower reaction rate with the dimethylated version would provide evidence for the significance of steric accessibility around the nitrogen for both the initial enamine formation and the subsequent nucleophilic attack. This steric hindrance is an example of the Thorpe-Ingold effect, where gem-disubstitution alters bond angles and restricts conformational freedom, thereby influencing reactivity. wikipedia.org
Elucidation of Stereoselectivity in Catalytic Processes
Stereoselectivity—the control of the three-dimensional arrangement of atoms in a product—is a critical aspect of organocatalysis. In the proline-catalyzed aldol reaction, the chirality of the catalyst directs the formation of one enantiomer of the product over the other. The prevailing model for this stereocontrol, the Houk-List model, proposes a transition state where the aldehyde acceptor is positioned by a hydrogen bond from the catalyst's carboxylic acid, allowing the enamine to attack one face of the aldehyde preferentially.
Using this compound as the catalyst allows researchers to elucidate the factors governing this stereoselectivity. The bulky gem-dimethyl group has two primary effects:
Ring Puckering: It alters the preferred conformation (puckering) of the five-membered pyrrolidine ring, which changes the spatial orientation of the carboxylic acid and the enamine moiety.
Steric Shielding: It creates a sterically hindered environment on one side of the catalyst.
| Catalyst | Key Structural Feature | Use in Mechanistic Studies | Expected Impact on Stereoselectivity |
| L-Proline | Unsubstituted pyrrolidine ring | Baseline for standard enamine catalysis mechanism. | Establishes benchmark enantioselectivity via the Houk-List transition state. semanticscholar.org |
| This compound | Gem-dimethyl group at C5 | Probes steric effects on enamine formation and nucleophilic attack. | Alters ring conformation and sterically shields one face, modifying the approach of substrates and thus changing the enantiomeric and diastereomeric outcome. |
Emerging Applications in Agrochemical and Biotechnology Development
The pyrrolidine ring is a common structural motif in a variety of biologically active compounds, and its derivatives have shown promise in the development of new agrochemicals. While direct applications of this compound in commercial agrochemicals are not extensively documented, the broader class of pyrrolidine derivatives is actively being explored for herbicidal and insecticidal activities.
Precursor for Agrochemical Design
The development of novel agrochemicals often involves the synthesis and screening of diverse chemical libraries. Pyrrolidine derivatives are of significant interest in this process due to their proven bioactivity. Research into related compounds, such as phosphonic acid analogues of proline, has been conducted to evaluate their potential as herbicides. These analogues have been tested for their ability to inhibit enzymes in the proline biosynthesis pathway of plants, a crucial process for their growth and development.
Furthermore, patent literature reveals the exploration of pyrrolidinone derivatives as herbicides. These compounds, structurally related to this compound, are being investigated for their ability to control the growth of undesirable vegetation. The core pyrrolidine structure serves as a key pharmacophore that can be modified to optimize herbicidal efficacy and selectivity.
In the realm of insecticides, pyrrolidine-containing structures are also prominent. For instance, modifications of existing insecticides have shown that incorporating a pyrrolidine ring can enhance insecticidal activity. The development of novel insecticides often involves the use of chiral building blocks like this compound to create stereospecific molecules that can interact more effectively with their biological targets in insects.
Table 1: Research on Pyrrolidine Derivatives in Agrochemical Applications
| Compound Class | Application | Mode of Action (if known) | Reference |
| Phosphonic Acid Analogues of Proline | Herbicidal | Inhibition of proline biosynthesis enzymes | nih.gov |
| Pyrrolidinone Derivatives | Herbicidal | Control of undesired vegetation | google.com |
| Substituted Pyrrolidines | Insecticidal | Varies depending on the specific derivative | ccspublishing.org.cn |
Facilitation of Biologically Active Molecule Creation
In the field of biotechnology, this compound serves as a valuable chiral building block for the synthesis of a wide array of biologically active molecules. mdpi.com Its rigid, cyclic structure and the presence of a carboxylic acid functional group make it an ideal starting material for creating complex molecular architectures with specific biological functions.
One of the key applications of this compound is in the enzymatic synthesis of other valuable chemicals. Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry and modern biotechnology. The stereochemistry of this compound makes it a suitable substrate for enzymes that perform stereoselective transformations, leading to the production of enantiomerically pure compounds. These chiral products are often essential intermediates in the synthesis of pharmaceuticals and other fine chemicals.
The creation of novel bioactive compounds through microbial fermentation is another area where pyrrolidine derivatives are relevant. Microorganisms can be engineered to produce a vast range of complex molecules, and the introduction of unique building blocks like this compound into fermentation processes can lead to the generation of novel compounds with potentially useful biological activities. While specific examples detailing the use of this exact compound in microbial synthesis are not abundant in publicly available research, the general principle of using proline analogues to create new bioactive molecules is well-established. researchgate.net
The inherent biological activity of the pyrrolidine ring itself is also of interest. For instance, some pyrrolidine derivatives have demonstrated antimicrobial and antifungal properties. researchgate.netnih.gov This opens up possibilities for its use in the development of new antibiotics or antifungal agents through biotechnological processes.
Table 2: Biotechnological Applications of Pyrrolidine Derivatives
| Application Area | Specific Use | Key Advantage |
| Biocatalysis | Chiral building block for enzymatic synthesis | Production of enantiomerically pure compounds |
| Microbial Fermentation | Precursor for novel bioactive compounds | Generation of diverse molecular structures |
| Antimicrobial Development | Scaffold for new antibiotics/antifungals | Inherent biological activity of the pyrrolidine ring |
Biochemical and Biological Roles in Research
Molecular Interactions and Biochemical Studies
The rigid structure of 5,5-dimethylpyrrolidine-2-carboxylic acid, often referred to as 5,5-dimethylproline (dmP), makes it a valuable probe for exploring the intricacies of enzyme mechanisms and protein-ligand interactions.
Investigation of Enzyme Mechanisms
The incorporation of L-5,5-dimethylproline into peptide sequences has been a key strategy for investigating enzyme mechanisms, particularly those involving proline-specific interactions. The presence of the gem-dimethyl group at the C5 position sterically hinders rotation around the peptide bond, effectively locking it into a cis conformation. researchgate.netnih.gov This contrasts with the natural X-Pro peptide bond, which can exist in both cis and trans conformations.
This conformational rigidity has been exploited to study proteases. For instance, research has demonstrated that the protease trypsin selectively interacts with the cis conformation of a peptide containing L-5,5-dimethylproline. researchgate.net This selective interaction provides direct evidence for the role of specific peptide bond conformations in enzyme recognition and activity. By using dmP-containing peptides, researchers can dissect the conformational requirements of enzyme active sites and better understand the catalytic process.
The ability to enforce a specific conformation allows for a more detailed examination of the structural determinants of enzyme-substrate binding. This approach helps to elucidate how enzymes achieve their specificity and catalytic efficiency.
Protein-Ligand Interaction Analysis
The analysis of protein-ligand interactions is fundamental to drug discovery and understanding biological processes. The conformationally constrained nature of this compound makes it an excellent tool for such analyses. By replacing proline with dmP in a peptide ligand, researchers can investigate the importance of the cis versus trans conformation of the proline residue for binding to a specific protein target.
Studies have utilized this approach to explore the binding requirements of various protein receptors. For example, in the study of 5-hydroxytryptamine type 3 (5-HT3) receptors, proline analogues with varying preferences for the cis conformation were incorporated to understand the gating mechanism of the ion channel. researchgate.net These studies help to map the three-dimensional space of a receptor's binding pocket and to design ligands with improved affinity and selectivity.
The following table summarizes the use of 5,5-dimethylproline in studying protein-ligand interactions:
| Protein Target | Research Focus | Key Finding | Reference |
|---|---|---|---|
| Trypsin | Enzyme-substrate interaction | Selective interaction with the cis conformation of the dmP-containing peptide. | researchgate.net |
| 5-HT3 Receptor | Ligand binding and channel gating | Proline conformation at a specific position is critical for linking neurotransmitter binding to ion channel opening. | researchgate.net |
| Ribonuclease A | Protein folding and stability | Incorporation of dmP as a Pro93 substitute to study the role of a cis peptide bond in the protein's structure. | nih.gov |
Impact of Structural Features on Binding Affinity and Reactivity
The structural features of pyrrolidine-2-carboxylic acid derivatives significantly influence their binding affinity and reactivity. The gem-dimethyl group in this compound is a prime example of how structural modifications can dictate biological activity. This substitution locks the preceding peptide bond in a cis conformation, which can either enhance or diminish binding to a protein target depending on the preferred conformation of the native ligand. iris-biotech.de
Structure-activity relationship (SAR) studies on various pyrrolidine (B122466) derivatives have shown that the stereochemistry and the nature of substituents on the pyrrolidine ring are critical for their interaction with biological targets. For instance, in the development of inhibitors for metallo-β-lactamases, the stereochemistry of the proline scaffold (D- vs. L-proline) dramatically affects inhibitory potency, with D-proline derivatives often showing higher affinity. mdpi.com While not specific to the 5,5-dimethyl derivative, these studies underscore the principle that the three-dimensional arrangement of functional groups on the pyrrolidine ring is a key determinant of biological activity.
Role in Metabolic and Related Biochemical Pathways
While direct studies on the metabolic fate of this compound are not extensively documented, its structural similarity to proline and its N-methylated analogs allows for informed hypotheses about its potential roles in metabolic pathways.
Elucidation of Metabolic Pathways for Pyrrolidine-2-carboxylic Acid Derivatives (e.g., N,N-dimethyl-L-proline analogs)
The metabolism of proline is a well-characterized pathway involving its oxidation to glutamate. nih.govnih.gov Analogs of proline, such as N-methylated derivatives, can provide insights into the specificity of the enzymes involved in this pathway. For example, N,N-dimethyl-L-proline (stachydrine) is a naturally occurring plant metabolite. chemicalbook.com While it is a derivative of L-proline, the methylation of the nitrogen atom alters its interaction with metabolic enzymes. Studies on such analogs help to define the substrate scope of enzymes like proline dehydrogenase.
It is plausible that this compound, due to its structural modifications, may act as an inhibitor or a poor substrate for the enzymes of proline metabolism. The bulky dimethyl group at the C5 position could sterically hinder its binding to the active site of proline dehydrogenase, potentially disrupting the normal flow of the proline catabolic pathway. Further research is needed to elucidate the precise metabolic fate of this compound.
Modulation of Cellular Biochemical Processes
By interfering with proline metabolism, this compound could potentially modulate various cellular biochemical processes. Proline metabolism is intricately linked to cellular redox homeostasis, energy production, and signaling through reactive oxygen species (ROS). nih.govnih.gov Inhibition of proline degradation by an analog like 5,5-dimethylproline could lead to an accumulation of proline, which has been shown to have protective effects against oxidative stress.
Furthermore, the catabolism of proline provides electrons to the electron transport chain, contributing to ATP production. nih.gov By blocking this process, this compound could impact cellular energy levels, particularly under conditions of nutrient stress. The potential for this compound to modulate these fundamental cellular processes makes it an interesting candidate for further biochemical investigation.
The following table outlines the potential impact of inhibiting proline metabolism:
| Cellular Process | Potential Effect of Inhibition | Reference |
|---|---|---|
| Redox Homeostasis | Altered NAD+/NADH and NADP+/NADPH ratios, potential increase in proline-mediated stress protection. | nih.gov |
| Energy Metabolism | Reduced ATP production from proline catabolism. | nih.gov |
| Reactive Oxygen Species (ROS) Signaling | Decreased production of proline-derived ROS, which can act as signaling molecules. | nih.gov |
Research on Enzyme Inhibition and Bioactivity Profiling
The unique structural features of the this compound backbone have prompted investigations into its role in enzyme inhibition and the broader profiling of its biological activities. Researchers have synthesized and evaluated a range of derivatives to understand how this moiety can influence interactions with biological targets.
While direct studies on the inhibitory activity of this compound are not extensively documented, research on closely related pyrrolidine derivatives provides significant insights into their potential as enzyme inhibitors. These studies often utilize the pyrrolidine scaffold as a core structure for developing potent and selective inhibitors for various enzymes.
For instance, derivatives of pyrrolidine have been investigated as inhibitors of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, which are key targets in the management of type 2 diabetes. In one study, a series of pyrrolidine carboxamides were synthesized and tested for their inhibitory potential against these enzymes. The results indicated that specific substitutions on the pyrrolidine ring system are crucial for achieving significant inhibitory activity.
| Compound Derivative | Target Enzyme | Inhibitory Activity (IC50 µM) | Reference |
|---|---|---|---|
| 2-Amino-5-styrylacetophenone 2a | α-Amylase | 2.3 ± 0.20 | nih.gov |
| 5'-(4-fluorostyryl) and 2'-amino-4-fluorochalcone moiety (3f) | α-Glucosidase | 6.9 ± 0.37 | nih.gov |
| 2-phenyl-5-trifluoromethyloxazole-4-carboxamide derivative (29) | DGAT-1 | 0.057 | nih.gov |
Furthermore, derivatives of 2-pyridinecarboxylic acid have demonstrated inhibitory effects on enzymes like α-amylase and carboxypeptidase A. nih.gov One particular compound, 2-pyridylacetic acid, was identified as a potent inhibitor of both enzymes. nih.gov While not direct derivatives of this compound, these findings highlight the therapeutic potential of carboxylic acid-containing heterocyclic compounds in enzyme inhibition.
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrrolidine derivatives, these studies have been instrumental in designing compounds with enhanced potency and selectivity. A key aspect of 5,5-dimethylproline, a closely related analog, is its ability to constrain the conformation of peptides. The gem-dimethyl substitution at the C5 position sterically favors a cis conformation of the preceding peptide bond. iris-biotech.de This conformational locking is a powerful tool in medicinal chemistry for studying the bioactive conformation of peptides and for designing peptidomimetics with improved properties.
An important application of this principle was demonstrated in the synthesis of a C-terminal fragment of bovine pancreatic ribonuclease A (RNase A), where proline at position 93 was replaced by 5,5-dimethylproline (dmP). nih.gov This substitution was designed to stabilize a cis peptide bond, and the study focused on optimizing the incorporation of the sterically hindered dmP residue into the peptide sequence. nih.gov This research underscores the value of 5,5-dimethylproline derivatives in investigating protein folding and structure-function relationships.
The broader class of pyrrolidine-2,5-dione derivatives has also been the subject of SAR studies, revealing them as promising multitarget anti-inflammatory agents. iris-biotech.de Investigations into these compounds have shown that specific substitutions can lead to selective inhibition of enzymes like cyclooxygenase-2 (COX-2).
Applications in Proteomics Research
In the field of proteomics, which involves the large-scale study of proteins, proline and its analogs play a significant role. The unique properties of proline residues can affect protein digestion and analysis by mass spectrometry. nih.govwiley.com While direct applications of this compound in routine proteomics workflows are not yet established, its characteristics as a proline analog suggest potential utility.
The presence of proline can hinder the cleavage of peptide bonds by trypsin, the most commonly used enzyme in proteomics for protein digestion. wiley.com This can lead to incomplete protein sequence coverage. To overcome this limitation, alternative proteases that can cleave at proline residues, such as EndoPro, have been explored. nih.govwiley.com
The conformational constraints imposed by proline analogs like 5,5-dimethylproline can be exploited in specialized proteomics studies. For example, incorporating such analogs into synthetic peptides used as internal standards could influence their fragmentation patterns in mass spectrometry, potentially offering advantages in specific quantitative assays. The use of stable isotope-labeled amino acids is a common strategy for generating internal standards for targeted protein quantification. nih.gov While not a standard labeled amino acid, the unique structural properties of this compound could be leveraged in the design of novel standards for specific applications where a fixed peptide conformation is desirable.
Furthermore, understanding how proline and its analogs affect protein structure and enzyme accessibility is crucial for improving sample preparation workflows in proteomics, ultimately leading to more comprehensive and accurate protein identification and quantification. nih.gov
Advanced Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a fundamental tool for elucidating the molecular architecture of 5,5-dimethylpyrrolidine-2-carboxylic acid, providing definitive evidence for its structural and stereochemical features.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The two methyl groups at the C5 position, being diastereotopic, would likely appear as two separate singlets. The protons on the pyrrolidine (B122466) ring (at C3 and C4) would present as complex multiplets due to spin-spin coupling. The proton at the chiral center (C2) would also be a multiplet, coupled to the adjacent C3 protons. The N-H and O-H protons of the amine and carboxylic acid groups, respectively, would appear as broad singlets, and their chemical shifts can be concentration and solvent dependent. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish the connectivity between protons on adjacent carbons, while NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions, helping to confirm the stereochemistry. nih.gov
¹³C NMR: The carbon-13 NMR spectrum would show seven distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing at the low-field end of the spectrum (typically 170-180 ppm). nih.gov The quaternary carbon at C5 would also be readily identifiable. The chemical shifts of the other carbons (C2, C3, C4, and the two methyl carbons) would provide further confirmation of the structure. Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning each proton and carbon signal, by correlating protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. nih.gov
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is employed to confirm the molecular weight and to study the fragmentation patterns of this compound, which aids in its structural confirmation.
Molecular Ion Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. For this compound (C₇H₁₃NO₂), the expected monoisotopic mass is approximately 143.0946 g/mol . uni.lu In electrospray ionization (ESI), the compound is typically observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ species. Predicted m/z values for various adducts are a valuable tool for identification. uni.lu
Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID) in tandem MS, the molecule undergoes characteristic fragmentation. For carboxylic acids, a common fragmentation pathway is the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). sigmaaldrich.com Another typical fragmentation for pyrrolidine derivatives involves the cleavage of the ring. The α-cleavage next to the nitrogen atom is a common fragmentation pathway for amines. The specific fragmentation pattern serves as a fingerprint for the molecule, allowing for its unambiguous identification. sigmaaldrich.commdpi.com
Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 144.10192 |
| [M+Na]⁺ | 166.08386 |
| [M-H]⁻ | 142.08736 |
| [M+NH₄]⁺ | 161.12846 |
| [M+K]⁺ | 182.05780 |
| [M+H-H₂O]⁺ | 126.09190 |
Data sourced from PubChemLite, predicted using CCSbase. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method used to identify the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds.
The most prominent features in the IR spectrum of this compound would be:
A very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically hydrogen-bonded. chemicalbook.com
A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. chemicalbook.comsigmaaldrich.com
A medium absorption band in the 3300-3500 cm⁻¹ region, which can be attributed to the N-H stretching vibration of the secondary amine in the pyrrolidine ring. bldpharm.com
C-H stretching vibrations from the methyl and methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ region. bldpharm.com
The C-N stretching vibration of the amine and the C-O stretching of the carboxylic acid would be found in the fingerprint region (1000-1300 cm⁻¹). chemicalbook.com
Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 |
| Secondary Amine | N-H Stretch | 3300 - 3500 |
| Alkyl | C-H Stretch | 2850 - 3000 |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers to determine its enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) for Analytical Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound. A reversed-phase HPLC method, typically using a C18 column, is commonly employed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.
Detection is usually achieved using an ultraviolet (UV) detector, although this compound lacks a strong chromophore, which might necessitate derivatization or the use of other detectors like a charged aerosol detector (CAD) or mass spectrometer (LC-MS). The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Commercial sources often report purities of ≥99% for related derivatives, determined by HPLC. synquestlabs.com
Chiral Chromatography for Stereoisomer Resolution
Since this compound is a chiral molecule, existing as a pair of enantiomers ((R) and (S)), chiral chromatography is crucial for their separation and the determination of enantiomeric excess (ee). There are two main strategies for the chiral resolution of carboxylic acids by HPLC.
Indirect Method: This approach involves derivatizing the racemic carboxylic acid with a chiral resolving agent to form a pair of diastereomers. nih.gov For example, the acid can be converted to an amide using a chiral amine. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as silica (B1680970) gel or C18. chemicalbook.com After separation, the individual enantiomers can be recovered by cleaving the chiral auxiliary.
Direct Method: This is a more direct approach that uses a chiral stationary phase (CSP). nih.gov Several types of CSPs are effective for separating chiral acids.
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are widely used for the separation of a broad range of chiral compounds, including carboxylic acids.
Ligand exchange chromatography: CSPs containing a chiral ligand (e.g., an amino acid) complexed with a metal ion (often copper) can be used. The enantiomers of the analyte form transient diastereomeric complexes with the metal-ligand complex on the stationary phase, leading to their separation. sigmaaldrich.com
Macrocyclic glycopeptide-based CSPs: Stationary phases like vancomycin (B549263) or teicoplanin can offer unique chiral recognition capabilities for polar compounds, including amino acids and carboxylic acids. sigmaaldrich.com
The choice of the chiral column and mobile phase is critical and often requires methodical screening to achieve optimal separation of the enantiomers of this compound.
The performed searches consistently retrieved information on a structurally related but different compound, 5,5-dimethyl-1-pyrroline N-oxide (DMPO) . DMPO is a well-documented and widely used spin-trapping agent in EPR spectroscopy for the detection and characterization of transient free radicals. Research has extensively covered DMPO's reactions with various radicals and the spectroscopic properties of the resulting spin adducts.
However, there is no indication in the available scientific literature that This compound itself, or a derivative synthesized from it, is employed as a spectroscopic probe or spin trap in mechanistic studies. The specific focus of the request on this particular carboxylic acid derivative in this analytical application could not be substantiated with any research findings or data.
Therefore, it is not possible to generate the requested article section with scientifically accurate and verifiable information. The foundational research that would be necessary to write such an article appears to be absent from the public scientific domain.
Emerging Research Directions and Future Perspectives
Development of Next-Generation Synthetic Methodologies
The synthesis of enantiomerically pure substituted prolines is a key focus in organic chemistry. creative-peptides.com Traditional methods often involve multi-step sequences and challenging purifications. However, recent advancements are paving the way for more efficient and stereoselective synthetic routes to compounds like 5,5-dimethylpyrrolidine-2-carboxylic acid.
One promising approach involves the acid-catalyzed cyclization of prenylglycine-containing dipeptides. This method allows for the formation of the 5,5-dimethylproline core in a highly stereocontrolled manner. creative-peptides.com The starting materials, Fmoc-protected L-amino acids and L-allylglycine, are commercially available, and the key steps include cross-metathesis followed by acid-induced cyclization. creative-peptides.com This strategy offers an "acid-stable" route to 5,5-dimethyl-L-proline dipeptides, which can be directly incorporated into larger peptide chains. creative-peptides.com
Another area of development is the diastereoselective synthesis of highly functionalized proline derivatives through cascade reactions. For instance, copper-catalyzed reactions of CF3-substituted allenynes with tosylazide can generate complex proline frameworks with high diastereoselectivity. nih.govsigmaaldrich.com While not yet specifically applied to the 5,5-dimethyl variant, these methodologies highlight the potential for developing one-pot reactions that can introduce diverse functional groups onto the pyrrolidine (B122466) ring with high stereochemical control. nih.govsigmaaldrich.com
The table below summarizes some of the key aspects of emerging synthetic strategies.
| Synthetic Strategy | Key Features | Potential Advantages |
| Acid-Catalyzed Cyclization of Dipeptides | Utilizes commercially available starting materials; Employs cross-metathesis and acid-induced cyclization. creative-peptides.com | Provides an acid-stable route to 5,5-dimethylproline dipeptides for direct use in peptide synthesis. creative-peptides.com |
| Cascade Reactions of Allenynes | Copper-catalyzed cycloaddition and rearrangement. nih.govsigmaaldrich.com | Allows for the creation of highly functionalized and complex proline derivatives in a single, diastereoselective step. nih.govsigmaaldrich.com |
Design and Exploration of Novel Pyrrolidine-Based Scaffolds
The rigid structure of this compound makes it an attractive scaffold for the design of novel therapeutic agents. The gem-dimethyl group at the C5 position locks the amide bond in a cis conformation when incorporated into a peptide chain. nih.govrsc.org This is a significant deviation from the typical trans conformation of most peptide bonds and provides a powerful tool for designing peptides with specific three-dimensional structures. nih.gov
This conformational control is being exploited to develop peptide-based drugs with improved stability and biological activity. By replacing a natural proline residue with 5,5-dimethylproline, researchers can enforce a specific turn or fold in a peptide, which can enhance its binding to a biological target or increase its resistance to enzymatic degradation. rsc.org
Furthermore, the pyrrolidine ring itself is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs. sigmaaldrich.com The development of novel scaffolds based on this compound can, therefore, lead to the discovery of new classes of biologically active molecules. For example, derivatives of 5-oxopyrrolidine have shown promise as anticancer and antimicrobial agents. sigmaaldrich.com The synthesis of various derivatives, such as those bearing azole and hydrazone moieties, has led to the identification of compounds with potent activity against lung cancer cells and multidrug-resistant bacteria. sigmaaldrich.com
Advanced Functionalization for Tailored Biological Activities
The functionalization of the pyrrolidine ring is a key strategy for modulating the biological activity of its derivatives. Advanced methods are being explored to introduce a wide range of chemical groups at various positions of the this compound scaffold.
The carboxylic acid group at the C2 position and the secondary amine are common points for modification. For instance, the (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid derivative is a widely used building block in peptide synthesis and for the creation of pharmaceuticals targeting neurological disorders. creative-peptides.com The Boc (tert-butyloxycarbonyl) protecting group facilitates its incorporation into peptide chains. creative-peptides.com
Recent research has also focused on creating derivatives with diverse biological activities. For example, the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid and its subsequent modification to include azole and hydrazone functionalities have yielded compounds with significant anticancer and antimicrobial properties. sigmaaldrich.com One such derivative, bearing a 5-nitrothiophene substituent, demonstrated selective and potent activity against multidrug-resistant Staphylococcus aureus. sigmaaldrich.com
The following table highlights examples of functionalized pyrrolidine derivatives and their observed biological activities.
| Pyrrolidine Derivative | Functionalization | Biological Activity |
| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Addition of azole and hydrazone moieties. sigmaaldrich.com | Anticancer activity against A549 lung cancer cells. sigmaaldrich.com |
| 5-Oxopyrrolidine derivative with 5-nitrothiophene | Introduction of a 5-nitrothiophene group. sigmaaldrich.com | Promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus. sigmaaldrich.com |
Computational and Experimental Synergy in Understanding Molecular Interactions
The synergy between computational modeling and experimental studies is becoming increasingly crucial in the design and development of new drugs based on pyrrolidine scaffolds. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can provide valuable insights into the binding of these molecules to their biological targets and help predict their activity. nih.govresearchgate.net
For instance, in the study of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors for Alzheimer's disease, molecular docking and molecular dynamics simulations were used to predict the binding affinity and stability of the compounds with the enzyme. researchgate.net These computational predictions helped to identify the most promising candidates for synthesis and experimental testing. researchgate.net
Similarly, the combination of computational design and experimental validation is being used to engineer therapeutic proteins with enhanced properties. nih.gov This iterative feedback loop, where experimental results are used to refine computational models, can accelerate the development of new biotherapeutics. nih.gov In the context of this compound, computational studies can be used to predict the conformational effects of its incorporation into peptides and to design novel derivatives with optimized binding to specific targets. This integrated approach allows for a more rational and efficient exploration of the vast chemical space of pyrrolidine-based compounds. rsc.orgnih.gov
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for 5,5-dimethylpyrrolidine-2-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves Fmoc (fluorenylmethyloxycarbonyl) protection of the amino group to enhance stability during coupling reactions. For example, (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is synthesized via carbodiimide-mediated coupling, followed by purification using reverse-phase HPLC . Key intermediates are characterized via and NMR to confirm stereochemical integrity and functional group compatibility. Mass spectrometry (MS) is used to verify molecular weight .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer : High-resolution NMR spectroscopy is essential for resolving diastereotopic protons and verifying the stereochemistry of the pyrrolidine ring. Reverse-phase HPLC with chiral columns ensures enantiomeric purity, while thermogravimetric analysis (TGA) assesses thermal stability. For example, related pyrrolidine derivatives are analyzed using a C18 column with a water/acetonitrile gradient (0.1% TFA) .
Q. How does the steric hindrance of the 5,5-dimethyl group influence reactivity in peptide coupling reactions?
- Methodological Answer : The geminal dimethyl groups restrict conformational flexibility, reducing nucleophilic attack at the α-carbon. This necessitates optimized coupling conditions, such as using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC (Diisopropylcarbodiimide) with HOAt (1-Hydroxy-7-azabenzotriazole) to improve reaction efficiency. Kinetic studies via NMR can monitor coupling yields under varying conditions .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what challenges arise in scaling these methods?
- Methodological Answer : Chiral resolution via preparative HPLC with amylose- or cellulose-based chiral stationary phases (e.g., Chiralpak® IA/IB) is effective but requires optimization of mobile phase composition (e.g., ethanol/hexane with 0.1% TFA). Scale-up challenges include solvent consumption and column loading capacity. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) in biphasic systems (water/ethyl acetate) can yield >95% enantiomeric excess (ee) but may require substrate derivatization .
Q. What strategies mitigate aggregation or solubility issues when incorporating this compound into peptide backbones?
- Methodological Answer : Aggregation due to hydrophobicity from the dimethyl groups can be mitigated by introducing solubilizing tags (e.g., PEG linkers) or using solvent systems with high dielectric constants (e.g., DMF/DMSO mixtures). Circular dichroism (CD) spectroscopy and dynamic light scattering (DLS) are used to monitor aggregation states during solid-phase peptide synthesis (SPPS). Co-solvents like TFE (trifluoroethanol) can disrupt intermolecular hydrogen bonding .
Q. How does the stereochemistry of this compound influence its conformational effects in peptidomimetic drug design?
- Methodological Answer : The (R)-enantiomer induces a rigid C-tetrasubstituted conformation, stabilizing β-turn or helical motifs in peptides. X-ray crystallography of derivatives (e.g., Fmoc-protected analogs) reveals distinct dihedral angles (φ/ψ ≈ -60°/-30°) compared to the (S)-form. Molecular dynamics (MD) simulations predict enhanced target binding affinity when the (R)-enantiomer is used in ACE inhibitors or protease-resistant peptides .
Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from variations in bacterial membrane permeability assays. Standardizing protocols (e.g., broth microdilution vs. agar diffusion) and controlling for stereochemical purity (via chiral HPLC) are critical. Comparative metabolomics can identify off-target effects influencing reported bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
